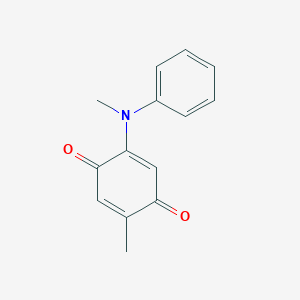
2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(methylphenylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(methylphenylamino)- is an organic compound belonging to the cyclohexadiene family. This compound is characterized by a six-carbon ring incorporating two keto groups and an amino group substituted with a methylphenyl group. Its unique structure makes it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(methylphenylamino)- typically involves the condensation of cyclohexanone with appropriate substituted anilines under controlled conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(methylphenylamino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various substituted quinones, hydroquinones, and amino derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(methylphenylamino)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(methylphenylamino)- involves its interaction with molecular targets such as enzymes and receptors. The presence of keto groups creates a highly reactive platform, allowing the compound to participate in various biochemical pathways. These interactions can lead to the modulation of cellular processes, including apoptosis and cell cycle regulation.
類似化合物との比較
Similar Compounds
2,5-Cyclohexadiene-1,4-dione, 2,3-dimethoxy-5-methyl-: This compound has similar structural features but with methoxy groups instead of the amino group.
2,5-Cyclohexadiene-1,4-dione, 2,3-dimethyl-: Another similar compound with dimethyl substitution.
2,5-Cyclohexadiene-1,4-dione, 2,6-dimethyl-: This compound has dimethyl groups at different positions on the ring.
Uniqueness
The uniqueness of 2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(methylphenylamino)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
92199-46-7 |
|---|---|
分子式 |
C14H13NO2 |
分子量 |
227.26 g/mol |
IUPAC名 |
2-methyl-5-(N-methylanilino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H13NO2/c1-10-8-14(17)12(9-13(10)16)15(2)11-6-4-3-5-7-11/h3-9H,1-2H3 |
InChIキー |
YFIOSLHWHJASRR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C(=CC1=O)N(C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2-Hydroxy-5-nitrophenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14364053.png)
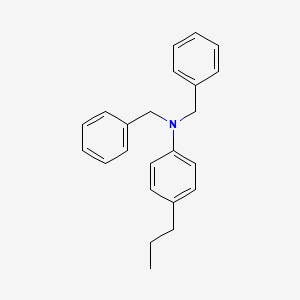
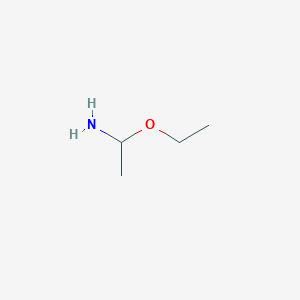
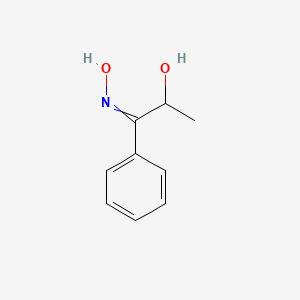
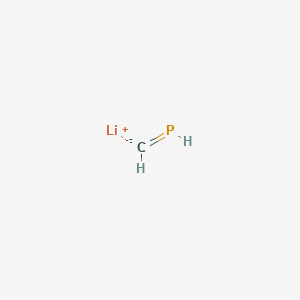
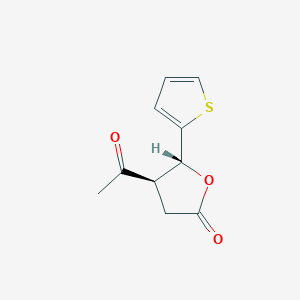

silane](/img/structure/B14364102.png)
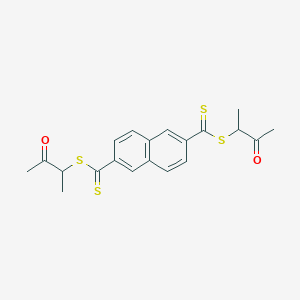
![3-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]aniline](/img/structure/B14364111.png)
![Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-, dimethyl ester](/img/structure/B14364118.png)
![N-(3-Methoxyphenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14364123.png)
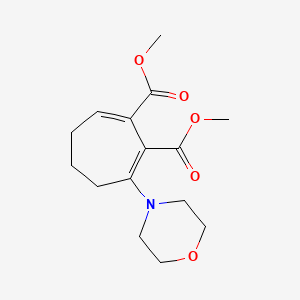
![N-[3-(benzenesulfonyl)propylideneamino]-2,4-dinitroaniline](/img/structure/B14364128.png)
